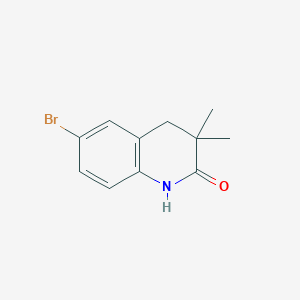

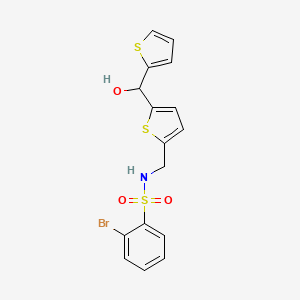

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

1. Antineoplastic Applications

The compound is structurally related to Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, which has shown potential in the treatment of chronic myelogenous leukemia (CML). Flumatinib undergoes extensive metabolism in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).

2. Analytical Chemistry Applications

The compound is related to substances used in nonaqueous capillary electrophoresis for the separation of various compounds, such as imatinib mesylate and its related substances. This technique has proven effective for quality control in pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).

3. Neurological Disorder Treatment

Piperidine derivatives, closely related to the mentioned compound, have been synthesized and evaluated for anti-acetylcholinesterase activity, showing significant inhibition. This implies potential applications in treating neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

4. Organic Synthesis and Catalysis

The compound's related triflamides and triflimides are used in a variety of organic reactions due to their high NH-acidity and specific chemical properties. These compounds play a crucial role in catalysis and synthesis of nitrogen-containing compounds (Moskalik & Astakhova, 2022).

5. Pharmaceutical Synthesis

In pharmaceutical synthesis, benzamide derivatives, closely related to the mentioned compound, have been explored for their potential as serotonin 4 receptor agonists, indicating applications in gastrointestinal motility treatments (Sonda et al., 2003).

6. Metabolic Studies

The compound's analogues have been studied for their metabolic pathways in humans, including oxidative metabolism and the formation of various metabolites. Such studies are crucial for drug development and understanding drug interactions (Hvenegaard et al., 2012).

Propiedades

IUPAC Name |

3,4-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHAINUZSIBTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine](/img/structure/B2614764.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)

![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)

![1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2614770.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2614775.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)